molecular formula C15H13NO B6375594 3-Cyano-5-(2,5-dimethylphenyl)phenol CAS No. 1261931-62-7

3-Cyano-5-(2,5-dimethylphenyl)phenol

Cat. No.: B6375594
CAS No.: 1261931-62-7
M. Wt: 223.27 g/mol
InChI Key: BYNALQCYQHCRKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(2,5-dimethylphenyl)phenol can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

    Nitration and Subsequent Reduction: Another approach involves the nitration of a suitable aromatic precursor followed by reduction to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2,5-dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may produce primary amines .

Scientific Research Applications

3-Cyano-5-(2,5-dimethylphenyl)phenol has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2,5-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the cyano and phenol groups with the 2,5-dimethylphenyl substitution provides distinct reactivity and properties compared to similar compounds .

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-3-4-11(2)15(5-10)13-6-12(9-16)7-14(17)8-13/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNALQCYQHCRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684653
Record name 5-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-62-7
Record name 5-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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